2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-3-11-9-8(6)13-7(4-12-9)5-1-2-5/h3-5H,1-2H2,(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBDEPERGLABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=N2)C(=CN3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Scheme
Precursor : 2-Cyclopropyl-5-[[2-(trimethylsilyl)ethoxy]methyl]-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Reagents : Sodium chlorite (NaClO₂), sulfamic acid, potassium dihydrogen phosphate (KH₂PO₄)
Conditions : 1,4-Dioxane/water (5:1 v/v), 0–20°C, 2 hours.
Procedure
-
Dissolve the aldehyde precursor (0.24 g, 0.75 mmol) in 1,4-dioxane (10 mL) and water (2 mL).
-
Add sulfamic acid (0.44 g, 4.54 mmol) at 0°C.
-
Introduce a pre-mixed solution of NaClO₂ (0.09 g, 0.98 mmol) and KH₂PO₄ (1.22 g, 9.0 mmol) in water (6 mL) dropwise.
-
Warm to room temperature, stir for 2 hours, and partition between ethyl acetate and water.
-
Dry the organic layer over Na₂SO₄, concentrate, and triturate with hexanes to yield the carboxylic acid (0.22 g, 87%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 87% |
| Purity (HPLC) | >95% (light yellow powder) |
| Reaction Time | 2 hours |
Advantages : High yield, mild conditions.
Limitations : Requires SEM-protected intermediate, necessitating an additional deprotection step for final applications.
Hydrolysis of Ester Precursor
Reaction Scheme
Precursor : Methyl 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Reagents : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
Conditions : THF/MeOH/H₂O, room temperature to reflux.
Procedure
Key Data
| Parameter | Value |
|---|---|
| Yield | 93% |
| Purity (LCMS) | m/z 189.1 [M+H]⁺ |
| Reaction Time | 72 hours |
Advantages : Avoids harsh oxidation conditions.
Limitations : Prolonged reaction time; ester precursor synthesis adds steps.
Palladium-Catalyzed Coupling and Functionalization
Reaction Scheme
Precursor : 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Reagents : Cyclopropylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄
Conditions : 1,4-Dioxane, 80°C, 12 hours.
Procedure
-
Mix 2-bromo-5-tosyl-pyrrolopyrazine (30.0 g, 85 mmol), cyclopropylboronic acid (16.9 g, 128 mmol), Pd(OAc)₂ (41 mg, 0.17 mmol), and XPhos (209 mg, 0.35 mmol) in 1,4-dioxane (453 mL).
-
Degas and heat at 80°C under argon for 12 hours.
-
Filter through silica gel, concentrate, and purify via column chromatography (25–65% EtOAc/heptane).
-
Hydrolyze the intermediate ester (if present) using LiOH/THF/MeOH.
Key Data
| Parameter | Value |
|---|---|
| Coupling Yield | 70–75% |
| Overall Yield | 50–60% |
| Purity (NMR) | Consistent with structure |
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Complexity |
|---|---|---|---|---|
| Aldehyde Oxidation | 87% | Moderate | High | Low |
| Ester Hydrolysis | 93% | Low | Moderate | Moderate |
| Pd-Catalyzed Coupling | 60% | High | Low | High |
Optimal Choice : Aldehyde oxidation is preferred for its balance of yield and simplicity. Ester hydrolysis is viable for labs with existing ester precursors.
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at N5 and C7 positions necessitate protecting groups (e.g., SEM).
-
Cyclopropane Stability : Acidic or high-temperature conditions may ring-open the cyclopropyl group; pH control is critical.
-
Purification : Trituration with hexanes or EtOAC/water partitioning effectively removes inorganic salts .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C16H19N5O
- Molecular Weight : 297.35 g/mol
- IUPAC Name : N-[(2S)-3-cyano-3-methylbutan-2-yl]-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the cyclopropyl group and the pyrrolo-pyrazine moiety enhances its interaction with biological targets.
JAK Kinase Inhibition
One of the primary applications of 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is as an inhibitor of Janus kinases (JAKs), which are crucial in various signaling pathways related to inflammatory diseases.
- Case Study : Research has demonstrated that derivatives of this compound exhibit selectivity for JAK3 over JAK1, providing a potential therapeutic avenue for treating conditions like rheumatoid arthritis and other inflammatory disorders. A specific study optimized a scaffold based on this compound to achieve potent inhibition with favorable pharmacokinetic properties .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it can disrupt cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in certain cancer cell lines.
- Case Study : A study highlighted the efficacy of pyrrolopyrazine derivatives in inhibiting tumor growth in xenograft models, showcasing their potential as novel anticancer agents .
Synthesis Routes
The synthesis of 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Cyclopropylamine + pyrrole derivatives | 75 |
| 2 | Carboxylation | Carbon dioxide + lithium base | 85 |
| 3 | Functionalization | Amide formation with acyl chlorides | 70 |
These synthesis methods have been optimized to maximize yield and purity, making the compound accessible for further research and development.
Wirkmechanismus
The mechanism by which 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, as a JAK3 inhibitor, it binds to the ATP-binding site of the JAK3 enzyme, preventing its activation and subsequent signaling pathways involved in immune responses. This inhibition can modulate immune cell activity and has potential therapeutic applications in autoimmune diseases and inflammatory conditions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituted Pyrrolo-Pyrazine Carboxylic Acids
Bromo-Substituted Analogs
- 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid (CAS 2168444-66-2): Molecular Weight: 242.03 g/mol. However, bromine can also increase molecular weight and reduce solubility compared to the cyclopropyl variant . Applications: Bromo-substituted analogs are intermediates in synthesizing kinase inhibitors, such as SYK inhibitors .
Methyl-Substituted Analogs
- 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 1522530-72-8):
Chloro-Substituted Analogs
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Yield: 71% (lower than cyclopropyl variant synthesis). However, the pyrrolo-pyridine core differs from pyrrolo-pyrazine, affecting aromatic stacking properties .
Fused Heterocyclic Systems with Carboxylic Acid Moieties
Pharmacologically Active Derivatives
- N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide :
- Tetrahydropyrido-thieno[2,3-b]thiazines: Antitumor activity against ovarian cancer (IGROV1) is linked to reductive lactamization synthesis. The cyclopropyl variant’s synthetic route may involve similar strategies, but its activity profile remains uncharacterized .
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Biologische Aktivität
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of various protein kinases involved in cancer and inflammatory diseases. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
- CAS Number : 1350713-21-1
- Molecular Formula : C10H9N3O2
- Molecular Weight : 203.2 g/mol
- Purity : 97% .
The compound acts primarily as an inhibitor of Janus kinases (JAKs), which are crucial in various signaling pathways related to inflammation and cancer. Inhibition of JAKs can modulate disease activity or progression by disrupting these signaling networks.
Key Findings from Research Studies
- Inhibition of JAK Kinases :
- Protein Kinase Targeting :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrrolo[2,3-b]pyrazine scaffold can enhance biological activity. For instance:
- Substituting different groups at the C6 position has been linked to improved potency against specific kinases.
- The presence of the cyclopropyl group is crucial for maintaining the compound's inhibitory efficacy .
Case Study 1: JAK Inhibition
In a study focusing on the development of selective JAK inhibitors, 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid was evaluated alongside other derivatives. The results indicated that this compound effectively inhibited the JAK3 pathway in cellular models, showing a functional selectivity that could be advantageous for clinical applications .
Case Study 2: Cancer Therapy
Another investigation into the compound's anticancer properties revealed that it could inhibit cell growth in various cancer cell lines driven by RET gene fusions. The IC50 values obtained were in the low nanomolar range, suggesting potent activity against these malignancies .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
| CAS Number | 1350713-21-1 |
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| Purity | 97% |
| Biological Activity | IC50 (μM) |
|---|---|
| Inhibition of CDK9/CyclinT | 0.38 |
| Inhibition of Haspin | 0.11 |
| Growth inhibition in RET-driven cells | 0.076 - 0.127 |
Q & A
Q. What are the recommended synthetic routes for 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid?
The compound can be synthesized via N-arylation reactions, leveraging boronic acid coupling under Lam and Chan conditions. For example, cyclopropyl-containing pyrazine intermediates can be functionalized using palladium-catalyzed cross-coupling protocols to introduce substituents at the 2-position . Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields.
Q. How should researchers characterize the molecular structure of this compound?
Structural elucidation requires a combination of nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, X-ray co-crystallization studies (as in JAK3 inhibitor research) can resolve the bicyclic pyrrolopyrazine core and confirm cyclopropyl orientation . Computational methods like DFT calculations may validate electronic properties and tautomeric forms.
Q. What analytical techniques ensure purity assessment during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and liquid chromatography-mass spectrometry (LC-MS) are critical for purity validation. Chiral chromatography (e.g., using amylose-based columns) is recommended for enantiomeric resolution if stereoisomers form during synthesis .
Q. What safety protocols are essential during handling and synthesis?
Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or dermal exposure. Store the compound under inert gas (argon/nitrogen) in moisture-proof containers at –20°C to prevent degradation. Refer to hazard codes H315 (skin irritation) and H319 (eye irritation) for risk mitigation .
Advanced Research Questions
Q. How can derivatives of this compound be rationally designed for kinase inhibition?
Structure-based drug design (SBDD) using co-crystal structures (e.g., FGFR1 or JAK3 complexes) guides substitutions at the 2-cyclopropyl and 7-carboxylic acid positions. For FGFR inhibitors, adding hydrophobic groups at the 5H-pyrrolo[2,3-b]pyrazine core enhances ATP-binding pocket interactions . Molecular docking (e.g., Glide or AutoDock) optimizes steric and electronic complementarity .
Q. What methodologies assess binding affinity and selectivity for kinase targets?
Enzymatic assays (e.g., ADP-Glo™ kinase assays) quantify IC₅₀ values against FGFR1–4 or JAK family kinases. Counter-screening against off-target kinases (e.g., c-Met, VEGFR2) using radiometric or fluorescence polarization assays ensures selectivity . Cellular assays (e.g., Ba/F3 proliferation models) validate target engagement in physiological contexts.
Q. How can computational modeling predict metabolic stability?
Perform in silico ADMET predictions using tools like Schrödinger’s QikProp or SwissADME to estimate hepatic clearance and CYP450 inhibition. Validate with in vitro microsomal stability assays (human/rat liver microsomes) and metabolite profiling via LC-MS/MS .
Q. What strategies address data contradictions in structure-activity relationship (SAR) studies?
Iterative synthesis and testing of analogues with systematic substituent variations (e.g., cyclopropyl vs. methyl groups) clarify SAR trends. Conflicting bioactivity data may arise from off-target effects, resolved via proteome-wide affinity profiling (e.g., KINOMEscan®) or CRISPR-based target validation .
Q. How are mechanistic studies conducted on biological targets like JAK3?
Co-crystallization with the kinase domain (e.g., PDB ID 4OLI) identifies key hydrogen bonds (e.g., carboxylic acid with Lys855) and hydrophobic interactions. Mutagenesis studies (e.g., Lys855Ala) validate binding hypotheses, while cellular thermal shift assays (CETSA) confirm target engagement .
Q. What experimental approaches evaluate in vivo pharmacokinetics and efficacy?
Administer the compound in rodent xenograft models (e.g., NCI-H716 tumors) at 10–50 mg/kg doses. Monitor plasma concentrations via LC-MS/MS, calculating AUC, Cmax, and half-life. Histopathology and biomarker analysis (e.g., p-FGFR levels) correlate exposure with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
